molecular formula C12H19N3O B2795903 (1R,2R)-2-(2,6-Dimethylpyrimidin-4-yl)oxycyclohexan-1-amine CAS No. 2277258-68-9

(1R,2R)-2-(2,6-Dimethylpyrimidin-4-yl)oxycyclohexan-1-amine

Cat. No. B2795903
CAS RN: 2277258-68-9
M. Wt: 221.304
InChI Key: YPUOQXYKLGYXFP-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(2,6-Dimethylpyrimidin-4-yl)oxycyclohexan-1-amine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on eco-friendly and enantiospecific synthesis methods, such as the Biginelli reaction using (+)-myrtenal as a substrate, has highlighted the importance of developing sustainable and selective chemical processes. This approach led to the synthesis of ethyl (R)-4-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, showcasing the potential of enantiospecific reactions in creating complex molecules from simpler precursors (Benincá et al., 2020).

Applications in Biological Systems

  • Advances in understanding the structure and function of biological receptors, such as the glucagon‐like peptide‐1 receptor (GLP‐1R), have been significantly aided by research into heterocyclic compounds. These studies provide insights into how variations in chemical structures, including those related to the core structure of interest, can influence biological activity and therapeutic potential, offering avenues for the development of novel treatments for diseases like type 2 diabetes (Donnelly, 2012).

Environmental and Safety Considerations

  • The review on the formation and human risk of carcinogenic heterocyclic amines (HAs) formed from natural precursors in meat during cooking processes illustrates the relevance of chemical research in addressing public health concerns. Understanding the formation mechanisms and exploring strategies to reduce HA content in cooked foods are critical for enhancing food safety (Knize & Felton, 2005).

Potential Therapeutic Applications

  • Research into the role of dopamine D2 receptor (D2R) ligands, including studies on the pharmacophore for high D2R affinity, offers insights into the development of treatments for neuropsychiatric disorders such as schizophrenia and depression. This underscores the therapeutic relevance of designing compounds with specific structural features for targeted biological activities (Jůza et al., 2022).

Analytical Chemistry Applications

  • The analysis and detection of biogenic amine-producing bacteria in foods through molecular methods demonstrate the application of chemical research in ensuring food safety. Rapid and specific detection techniques are essential for preventing the accumulation of harmful amines in food products, highlighting the intersection of chemistry and microbiology in public health (Landete et al., 2007).

properties

IUPAC Name

(1R,2R)-2-(2,6-dimethylpyrimidin-4-yl)oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-8-7-12(15-9(2)14-8)16-11-6-4-3-5-10(11)13/h7,10-11H,3-6,13H2,1-2H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUOQXYKLGYXFP-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C)O[C@@H]2CCCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 139022867

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